Product packaging for Salmeterol-d4(Cat. No.:CAS No. 1204192-41-5)

Salmeterol-d4

Cat. No.: B571437
CAS No.: 1204192-41-5
M. Wt: 419.598
InChI Key: GIIZNNXWQWCKIB-QEDNWVFSSA-N
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Description

Significance of Stable Isotope Labeling in Advanced Chemical and Biological Investigations

Stable isotope labeling has become an indispensable tool in a multitude of scientific disciplines, including chemistry, biology, and environmental science. The ability to track the movement and transformation of molecules within complex systems has revolutionized our understanding of biological pathways, drug metabolism, and environmental processes. diagnosticsworldnews.comsilantes.com By replacing specific atoms with their heavier, stable isotopes, researchers can effectively "tag" and monitor compounds without altering their fundamental chemical properties. This technique is particularly valuable in quantitative proteomics, metabolism research, and in determining the pharmacokinetics of drugs. diagnosticsworldnews.com

The use of stable isotope-labeled compounds, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the sensitive and accurate tracking of molecules. diagnosticsworldnews.com This provides detailed insights into biosynthesis, degradation, and remodeling of biomolecules. diagnosticsworldnews.com For instance, in medical research, stable isotope-labeled amino acids can be used to diagnose diseases and to understand the efficacy and potential toxicity of new drugs. diagnosticsworldnews.com

Fundamental Principles of Deuterium (B1214612) Labeling for Research Applications

Deuterium (²H or D), a stable isotope of hydrogen, is a cornerstone of stable isotope labeling. clearsynth.com Deuterium labeling involves the substitution of one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.com While chemically similar to hydrogen, deuterium possesses a greater mass, which provides a distinct signature for analytical detection. clearsynth.com This mass difference is the key to its utility as a tracer in various research applications. clearsynth.com

The principle behind deuterium labeling lies in the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium can lead to differences in the rates of chemical reactions. chem-station.com This effect can be harnessed to study reaction mechanisms. chem-station.com Furthermore, deuterated compounds are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry, where they help to ensure the accuracy and reliability of measurements. thalesnano.com In drug development, deuterium labeling can provide crucial information about a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Overview of Salmeterol (B1361061) and the Strategic Rationale for its Deuterated Analog, Salmeterol-d4

Salmeterol is a long-acting beta2-adrenergic receptor agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD). medicalnewstoday.comwikipedia.orgnih.gov It functions as a bronchodilator, relaxing the muscles around the airways to improve breathing. medicalnewstoday.com Salmeterol is the active ingredient in medications such as Serevent Diskus. medicalnewstoday.com

The strategic rationale for developing a deuterated analog, this compound, is primarily for its use as an internal standard in bioanalytical methods. In quantitative analysis, such as measuring the concentration of Salmeterol in biological samples (e.g., plasma or urine), an internal standard is crucial for accurate and precise results. This compound is an ideal internal standard for Salmeterol because it is chemically identical to the parent drug but has a different mass due to the presence of four deuterium atoms. This allows it to be distinguished from the non-labeled Salmeterol by mass spectrometry, while co-eluting with it during chromatographic separation. This co-elution and similar ionization efficiency correct for variations in sample preparation and instrument response, leading to highly reliable quantification of Salmeterol.

Properties

CAS No.

1204192-41-5

Molecular Formula

C25H37NO4

Molecular Weight

419.598

IUPAC Name

4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2

InChI Key

GIIZNNXWQWCKIB-QEDNWVFSSA-N

SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

Synonyms

4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4;  GR-33343X-d4

Origin of Product

United States

Synthesis and Isotopic Characterization of Salmeterol D4

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex molecules like Salmeterol (B1361061) requires precise and selective chemical methods. researchgate.net The synthesis of deuterated compounds can be broadly achieved through two main approaches: a multi-step synthesis starting from commercially available deuterated precursors or a direct hydrogen isotope exchange (HIE) on the final molecule or a late-stage intermediate. researchgate.netresearchgate.net

Synthetic Methodologies for Site-Specific Deuteration

Achieving site-specific deuteration is crucial for creating isotopically labeled compounds with the desired properties. In the case of Salmeterol-d4, specifically named 4-(1-Hydroxy-2-((6-(4-phenylbutoxy)hexyl-1,1-d2)amino)ethyl-2,2-d2)-2-(hydroxymethyl)phenol, the deuterium atoms are incorporated at specific positions on the hexyl and ethyl chains. cleanchemlab.com Several synthetic strategies can be employed to achieve this level of precision.

One common and powerful method is reductive deuteration . This involves the reduction of a functional group, such as a carbonyl or an alkene, using a deuterium-donating reagent. researchgate.netresearchgate.net For instance, to introduce deuterium at the hexyl position, a precursor molecule with a ketone at the C1 position of the hexyl chain could be synthesized. Subsequent reduction with a deuterated reducing agent like sodium borodeuteride (NaBD₄) would install the two deuterium atoms at the desired location.

Another prevalent technique is hydrogen isotope exchange (HIE) . This method involves the exchange of hydrogen atoms for deuterium atoms, often catalyzed by transition metals like iridium, palladium, or ruthenium. researchgate.netyoutube.comresearchgate.net Late-stage HIE is particularly advantageous as it can be applied to complex molecules without requiring a complete re-synthesis. youtube.com The selectivity of the exchange is often directed by functional groups present in the molecule, which can guide the catalyst to specific C-H bonds. youtube.com

Dehalogenation deuteration is another route where a halogen atom is replaced by a deuterium atom. researchgate.netyoutube.com This requires the synthesis of a halogenated precursor of Salmeterol. The reaction is typically carried out using deuterium gas (D₂) and a catalyst such as palladium on carbon (Pd/C). researchgate.net

Precursors and Reagents for Deuterium Labeling in Pharmaceutical Synthesis

The choice of deuterating reagent is fundamental to the synthetic strategy. These reagents serve as the source of the deuterium isotope. Common reagents range from simple, readily available sources like deuterium oxide (D₂O) to more complex deuterated molecules. researchgate.netresearchgate.net

Below is a table of common reagents used for deuterium labeling:

Reagent NameFormulaTypical Application
Deuterium OxideD₂ODeuterium source in H/D exchange reactions, often with a catalyst. researchgate.net
Deuterium GasD₂Used in reductive deuteration of unsaturated bonds and in dehalogenation reactions. researchgate.netresearchgate.net
Sodium BorodeuterideNaBD₄A reducing agent for deuterating carbonyl compounds (aldehydes, ketones). researchgate.netresearchgate.net
Lithium Aluminum DeuterideLiAlD₄A powerful reducing agent for esters, carboxylic acids, and amides. researchgate.netresearchgate.net
Deuterated Solvents (e.g., DMSO-d₆)C₂D₆SOCan act as a deuterium source in base-mediated H/D exchange reactions. acs.org
Deuterated Acids/Bases(e.g., CH₃COOD)Catalyze H/D exchange reactions, particularly for labile protons. researchgate.netresearchgate.net
Deuterated Alkyl Halides(e.g., CD₃I)Used in multi-step synthesis to introduce deuterated alkyl groups. researchgate.net

Analytical Verification of Isotopic Purity and Chemical Identity

Following synthesis, it is imperative to confirm the chemical structure and determine the isotopic purity of this compound. This involves verifying that the deuterium atoms are in the correct positions and quantifying the percentage of molecules that have been successfully labeled. rsc.org

Mass Spectrometry (MS) Techniques for Determining Isotopic Enrichment and Position

Mass spectrometry is a primary tool for assessing isotopic labeling. rsc.org High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly effective for determining isotopic purity. nih.govresearchgate.net The technique works by separating and detecting ions based on their mass-to-charge ratio (m/z).

The analysis involves comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart. A successfully synthesized batch of this compound will show a molecular ion peak shifted by approximately 4 Da (the mass difference between 4 deuterons and 4 protons). The isotopic purity is calculated by examining the relative abundances of the H/D isotopolog ions (D₀, D₁, D₂, D₃, D₄, etc.). nih.govresearchgate.net An ideal this compound sample would predominantly show the D₄ isotopolog.

The following table illustrates a hypothetical mass spectrometry result for this compound, used to calculate isotopic enrichment:

IsotopologDescriptionRelative Abundance (%)
D₀Unlabeled Salmeterol0.5
D₁Salmeterol with 1 Deuterium1.0
D₂Salmeterol with 2 Deuterium2.5
D₃Salmeterol with 3 Deuterium5.0
D₄Salmeterol with 4 Deuterium91.0

Isotopic Enrichment Calculation: The percentage of the desired D₄ isotopolog (91.0%) represents the isotopic enrichment.

Furthermore, tandem mass spectrometry (MS/MS) can be used to help confirm the position of the deuterium labels. nih.govresearchgate.net In this technique, the molecular ion of this compound is isolated and fragmented. By analyzing the mass of the resulting fragment ions, it is possible to deduce which parts of the molecule retain the deuterium labels, thereby confirming the site-specific incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location Confirmation

¹H NMR (Proton NMR) is used to observe hydrogen atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions (the C1 of the hexyl chain and C2 of the ethyl chain) would be absent or significantly diminished. This provides direct evidence of successful site-specific deuteration.

²H NMR (Deuterium NMR) directly observes the deuterium nuclei. This technique is a powerful tool for analyzing highly enriched deuterated compounds. sigmaaldrich.com The ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. This not only confirms the location of the labels but can also be used for quantitative assessment of the deuterium enrichment at each specific site. sigmaaldrich.com The use of non-deuterated solvents is possible, and the resulting spectrum is clean because proton signals are not detected. sigmaaldrich.com

Applications of Salmeterol D4 in Quantitative Analytical Methodologies

Principles of Stable Isotope Labeled Internal Standard (SIL-IS) Methodology

The fundamental principle of the SIL-IS methodology is the addition of a known quantity of a non-radioactive, isotopically labeled version of the analyte to a sample before any processing steps. aptochem.comacanthusresearch.com This internal standard, in this case, Salmeterol-d4, is chemically identical to the analyte of interest (Salmeterol) but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium (B1214612). acanthusresearch.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. aptochem.com By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, variations introduced during the analytical process can be effectively normalized, leading to highly reliable and accurate quantification. kcasbio.comwisdomlib.org

The use of this compound as an internal standard offers significant advantages over using a structurally similar compound (an analogue internal standard) or external calibration alone. kcasbio.com A high-quality SIL-IS should have the label placed in a stable, non-exchangeable position and a sufficient mass difference (typically three or more mass units) to prevent spectral overlap with the unlabeled analyte. acanthusresearch.comsigmaaldrich.com

Key advantages include:

Similar Extraction Recovery : this compound and Salmeterol (B1361061) exhibit virtually identical recovery rates during sample preparation procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). aptochem.com Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard, keeping their ratio constant.

Co-elution in Chromatography : Ideally, the SIL-IS co-elutes with the target analyte during liquid chromatography (LC). aptochem.com This ensures that both compounds enter the mass spectrometer's ion source at the same time and are subjected to the same matrix conditions.

Comparable Ionization Efficiency : As both Salmeterol and this compound are exposed to the same conditions within the ion source, they experience similar ionization responses. aptochem.comkcasbio.com This is crucial for correcting variability in the ionization process.

Matrix effects are a major challenge in quantitative LC-MS/MS analysis, especially when measuring low concentrations of drugs in complex biological fluids like plasma. kcasbio.comchromatographyonline.com These effects arise from co-eluting endogenous or exogenous components in the sample matrix that can interfere with the ionization of the target analyte, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the signal. chromatographyonline.comnih.gov This can significantly compromise the accuracy and sensitivity of an assay. nih.gov

The use of this compound is the most effective strategy to correct for these matrix effects. kcasbio.comchromatographyonline.com Since this compound co-elutes with Salmeterol, it is subjected to the same degree of ion suppression or enhancement. kcasbio.com While the absolute signal intensity of both the analyte and the internal standard may fluctuate due to the matrix, their ratio remains consistent and proportional to the analyte's concentration. wisdomlib.org This normalization is the key reason why regulatory bodies often favor methods that incorporate a SIL-IS, as it ensures the most reliable data for pharmacokinetic and bioequivalence studies. kcasbio.com

Development and Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The quantification of Salmeterol, which is often present at very low picogram-per-milliliter (pg/mL) concentrations in plasma, necessitates the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govsciex.comlcms.cz The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired levels of sensitivity, accuracy, and throughput. healthinformaticsjournal.com

Effective chromatographic separation is essential to resolve Salmeterol from endogenous matrix components and potential metabolites, such as α-hydroxysalmeterol, thereby minimizing interference and matrix effects. chromatographyonline.comhealthinformaticsjournal.com Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed for this purpose. researchgate.netchromatographytoday.comlcms.cz

Optimization of separation involves several key parameters, as summarized in the research findings below.

ParameterDescription of Findings from ResearchSource(s)
Column ChemistryReversed-phase columns are standard. C18 columns (e.g., Acquity UPLC BEH C18, Discovery C18, Phenomenex Kinetex EVO C18) are frequently used due to their hydrophobicity, which is suitable for retaining and separating Salmeterol. sciex.comhealthinformaticsjournal.comresearchgate.net
Mobile Phase CompositionTypical mobile phases consist of a mixture of an aqueous component and an organic solvent. Acetonitrile and/or methanol (B129727) are common organic modifiers. The aqueous phase often contains additives like ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate (B77799) to improve peak shape and ionization efficiency. For example, a mixture of methanol and 0.06% ammonium acetate (pH 3.4) has been used. healthinformaticsjournal.comresearchgate.netchromatographytoday.com
Elution ModeBoth isocratic (constant mobile phase composition) and gradient (composition changes over time) elution modes have been successfully applied. Gradient elution is often preferred for complex samples to improve the separation of analytes from matrix interferences. sciex.comresearchgate.net
Flow RateFlow rates vary depending on whether HPLC or UHPLC is used. UHPLC methods utilize lower flow rates (e.g., 0.15 to 0.6 mL/min), while traditional HPLC methods may use higher rates (e.g., 0.9 to 1.5 mL/min). researchgate.netchromatographytoday.com
Column TemperatureMaintaining a constant and often elevated column temperature (e.g., 40°C) is common practice to ensure reproducible retention times and improve peak shape. chromatographytoday.com

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for definitive quantification in complex matrices. Optimization focuses on maximizing the signal of the analyte and its internal standard.

Electrospray Ionization (ESI) is the most common ionization technique for analyzing compounds like Salmeterol. nih.govnih.gov Due to the presence of a basic secondary amine group in its structure, Salmeterol is readily protonated. Therefore, ESI is typically operated in the positive ion mode ([M+H]⁺) to achieve high sensitivity. nih.govmdpi.com

Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing specificity. nih.gov The MRM transitions for Salmeterol and its deuterated internal standard are critical parameters optimized for maximum signal intensity.

ParameterTypical Setting for Salmeterol AnalysisSource(s)
Ionization ModeElectrospray Ionization (ESI), Positive Mode nih.govnih.gov
Precursor Ion (Salmeterol)m/z 416.2 - 416.3 (corresponding to [M+H]⁺) healthinformaticsjournal.comhealthinformaticsjournal.com
Product Ion (Salmeterol)Common transitions include 416 → 232, 416 → 161, or 415.9 → 232.2. The specific fragment depends on the instrument and collision energy used. healthinformaticsjournal.comhealthinformaticsjournal.com
Precursor Ion (this compound)Expected to be m/z 420.2 - 420.3 (corresponding to [M+H]⁺, assuming a +4 Da shift).Inferred
Product Ion (this compound)Expected to be m/z 236.2 or other fragments reflecting the deuterium labeling, chosen to be free from interference.Inferred

Mass Spectrometric Detection Optimization

Multiple Reaction Monitoring (MRM) Transition Selection and Collision Energy Optimization

In quantitative mass spectrometry, particularly with tandem mass spectrometers like triple quadrupoles, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique. For this compound, specific precursor and product ion pairs, known as MRM transitions, are selected to ensure that only this compound is detected and measured.

The selection of MRM transitions is based on the fragmentation pattern of this compound in the mass spectrometer. The precursor ion is typically the protonated molecule of this compound, which is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable, and abundant fragment ion (product ion) is selected in the third quadrupole. While specific data for this compound is not widely published, a closely related isotopologue, Salmeterol-d3, utilizes the MRM transition of mass-to-charge ratio (m/z) 419.3 for the precursor ion to m/z 235.2 for the product ion. rsc.orgijpsm.com Given the structural similarities, a comparable fragmentation pattern and MRM transition would be expected for this compound.

The efficiency of this fragmentation is governed by the collision energy applied in the collision cell. Optimization of collision energy is a crucial step in method development to maximize the signal intensity of the product ion, thereby enhancing the sensitivity of the assay. lcms.czshimadzu.com This process involves systematically varying the collision energy and monitoring the response of the selected product ion to identify the voltage that yields the most abundant signal. lcms.cz While a specific optimized collision energy value for this compound is not available in the public domain, this optimization is a standard procedure in the development of quantitative LC-MS/MS methods. lcms.czshimadzu.com

Table 1: Representative MRM Transitions for Salmeterol and its Deuterated Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Salmeterol416.30232.10 rsc.org
Salmeterol-d3419.30235.20 rsc.orgijpsm.com
High-Resolution Mass Spectrometry Approaches for Enhanced Specificity

High-Resolution Mass Spectrometry (HRMS), often utilizing analyzers like Orbitrap or Time-of-Flight (TOF), offers an additional layer of specificity in quantitative analysis. thermofisher.comwebofproceedings.org Unlike unit-resolution mass spectrometers, HRMS instruments can measure the mass of an ion with very high accuracy, typically to four or five decimal places. thermofisher.com This capability is particularly advantageous in complex biological matrices where isobaric interferences—compounds with the same nominal mass as the analyte or internal standard—may be present.

For this compound, HRMS would allow for the extraction of a chromatogram based on its exact mass, significantly reducing the likelihood of interference from other compounds and thus increasing the confidence in its identification and quantification. thermofisher.comwebofproceedings.org While specific studies detailing the use of HRMS for the analysis of this compound are not prevalent, the principles of HRMS suggest that its application would enhance the specificity and reliability of quantitative methods by distinguishing this compound from endogenous and exogenous matrix components with much greater certainty than conventional mass spectrometers.

Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification of Salmeterol in biological matrices such as plasma necessitates a robust sample preparation procedure to remove interfering substances like proteins and phospholipids (B1166683). sigmaaldrich.comnih.gov this compound, as the internal standard, is added to the sample at the beginning of this process to mimic the behavior of the analyte throughout the extraction steps. kcasbio.com A common and effective approach involves a combination of protein precipitation and solid-phase extraction (SPE). scispace.comnih.gov

A typical procedure for human plasma samples includes the following steps:

Protein Precipitation: An organic solvent, such as acetonitrile, or a salt solution, like zinc sulfate, is added to the plasma sample. sigmaaldrich.comscispace.com This causes the proteins to denature and precipitate out of the solution. The sample is then centrifuged to pellet the precipitated proteins.

Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is then loaded onto an SPE cartridge, often a C18 cartridge. scispace.comnih.gov The SPE cartridge is first conditioned with methanol and then with water to activate the stationary phase. nih.gov After the sample is loaded, the cartridge is washed with a series of solvents, for instance, water followed by a solution of 25% methanol in water, to remove any remaining interfering compounds. nih.gov

Elution: Finally, the analyte (Salmeterol) and the internal standard (this compound) are eluted from the SPE cartridge with a strong organic solvent like acetonitrile. nih.gov The resulting eluate is then typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the liquid chromatography system. nih.gov This multi-step process ensures a clean sample extract, which is crucial for achieving high sensitivity and reproducibility in the subsequent LC-MS/MS analysis.

Method Validation in Bioanalytical Research

The use of this compound as an internal standard is fundamental to the validation of bioanalytical methods for Salmeterol, ensuring that the method is reliable, reproducible, and accurate for its intended purpose. kcasbio.comnih.gov As an internal standard, this compound itself does not have a calibration curve, LLOQ, or LOD; instead, it enables the accurate determination of these parameters for the analyte, Salmeterol. biopharmaservices.com

Assessment of Linearity and Calibration Curve Range

The linearity of a bioanalytical method is assessed by preparing a series of calibration standards with known concentrations of Salmeterol and a constant concentration of this compound. The instrument response is determined as the ratio of the peak area of Salmeterol to the peak area of this compound. A calibration curve is then constructed by plotting this peak area ratio against the concentration of Salmeterol.

For the quantitative analysis of Salmeterol using a deuterated internal standard, linearity has been demonstrated over various concentration ranges. For instance, one method showed good linearity from 0.050 to 50 pg/mL in human plasma, with a regression coefficient (r) of 0.9971 using a 1/x² weighting. scispace.comnih.gov Another validated method established a linear range of 2.5 to 500 pg/mL. ijpsm.comresearchgate.net The consistent response of this compound across this range is crucial for the establishment of a reliable linear relationship for Salmeterol.

Determination of Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. tbzmed.ac.ir The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision. ijpsm.comresearchgate.net

The use of this compound allows for the sensitive detection of Salmeterol at very low concentrations. In methods employing a deuterated internal standard, an LLOQ for Salmeterol has been established at levels as low as 0.050 pg/mL in human plasma. scispace.comnih.govnih.gov Another study reported an LLOQ of 2.5 pg/mL. researchgate.net The determination of these low quantification limits is made possible by the ability of this compound to correct for analytical variability, even at trace levels of the analyte.

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter or variability between repeated measurements. rsc.org Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day). rsc.org

The performance of this compound as an internal standard is critical for achieving high accuracy and precision. In a validated method for Salmeterol, the intra- and inter-day accuracy was reported to be between 94.91% and 102.75%, with the coefficient of variation (%CV) for precision being below 13%. nih.gov Another study reported inter-assay accuracy and precision to be within ±8.6%. ijpsm.com These results demonstrate that this compound effectively compensates for variations in the analytical process, leading to reliable and reproducible quantification of Salmeterol.

Table 2: Summary of Method Validation Parameters for Salmeterol using a Deuterated Internal Standard
ParameterFindingReference
Linearity Range0.050 - 50 pg/mL (r = 0.9971) scispace.comnih.gov
2.5 - 500 pg/mL ijpsm.comresearchgate.net
Lower Limit of Quantification (LLOQ)0.050 pg/mL scispace.comnih.gov
2.5 pg/mL researchgate.net
Accuracy (Inter-day)94.91% - 102.75% nih.gov
Within ±8.6% ijpsm.com
Precision (%CV, Inter-day)< 13% nih.gov
Within ±8.6% ijpsm.com

Investigations of Selectivity and Specificity

In analytical chemistry, selectivity refers to the capability of a method to distinguish and quantify a specific analyte in the presence of other components in a sample, such as metabolites, impurities, or co-administered drugs. iupac.orgrdmcdowall.com Specificity is the ultimate degree of selectivity, implying that the method produces a response for only the substance being measured. rdmcdowall.com In the quantitative analysis of salmeterol, the isotopically labeled internal standard, this compound, is crucial for establishing method selectivity.

The use of this compound is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While chromatography separates components over time, co-elution of interfering substances can still occur. However, by using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored for both the analyte (salmeterol) and the internal standard (this compound). Since this compound has a different mass-to-charge ratio (m/z) than native salmeterol due to the presence of deuterium atoms, the mass spectrometer can easily distinguish between the analyte's signal and that of the internal standard.

This mass-based discrimination ensures that any signal detected at the specific m/z transition for salmeterol is indeed from the analyte and not from an interfering compound, thereby guaranteeing the method's selectivity. Validation studies for analytical methods often demonstrate a lack of interference from other commonly co-administered drugs, further confirming the method's specificity in a therapeutic context. nih.govnih.gov The ability to unequivocally assess the analyte in the presence of other expected components is a key aspect of method validation. rdmcdowall.comnih.gov

Studies on Extraction Recovery and Matrix Effects

The accuracy of quantitative analytical methods heavily relies on the efficiency of the sample preparation process and the mitigation of matrix effects. Extraction recovery pertains to the efficiency of the extraction procedure in isolating the analyte from the sample matrix, while matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency by co-eluting compounds from the sample matrix. nih.govchromatographyonline.com this compound plays a critical role in assessing and compensating for both of these phenomena.

Because this compound is structurally and chemically almost identical to salmeterol, it exhibits nearly the same behavior during sample extraction and ionization in the mass spectrometer. researchgate.net By adding a known amount of this compound to the sample at the beginning of the analytical process, it serves as a monitor for the entire workflow. Any loss of the analyte during the extraction steps will be mirrored by a proportional loss of the this compound internal standard. Similarly, if components in the matrix (e.g., phospholipids in plasma) suppress or enhance the ionization of salmeterol, they will have the same effect on this compound. chromatographytoday.com

Consequently, while the absolute signal intensity of both the analyte and the internal standard may vary between samples, the ratio of their signals remains constant and directly proportional to the analyte's concentration. This use of a stable isotope-labeled internal standard allows for the accurate correction of variations in extraction recovery and matrix effects, which is essential for precise quantification, especially at the low pg/mL concentrations typical for salmeterol in biological fluids. nih.govbjmu.edu.cn

Table 1: Representative Extraction Recovery Data for Salmeterol Using an Isotopic Internal Standard
AnalyteMatrixConcentration LevelsAverage Recovery (%)Source
SalmeterolHuman PlasmaLow, Middle, High> 54.6% bjmu.edu.cn

Assessment of Reproducibility and Robustness

Reproducibility and robustness are critical performance characteristics of a validated analytical method. Reproducibility refers to the closeness of agreement between results of measurements of the same analyte carried out under changed conditions (e.g., different days, different analysts, or different equipment). Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This compound is integral to achieving and demonstrating high levels of both.

The inclusion of this compound as an internal standard significantly enhances the reproducibility of a method. It corrects for procedural variations that can occur during sample preparation and analysis, as well as for fluctuations in instrument performance over time. nih.gov By normalizing the response of the native analyte to that of the stable isotope-labeled standard, the method's precision is greatly improved. Precision, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), is a key indicator of reproducibility. Validated methods for salmeterol analysis demonstrate high precision, with %CV values often well within accepted bioanalytical limits. bjmu.edu.cnresearchgate.net

Robustness is tested by intentionally varying parameters such as mobile phase pH, column temperature, or flow rate to ensure the method's reliability during routine use. The consistent behavior of this compound relative to salmeterol under these varied conditions helps to maintain the accuracy of the results, proving the method's robustness. researchgate.net

Table 2: Example of Method Precision for Salmeterol Quantification Using a Deuterated Internal Standard
ParameterAnalyteMatrixAssay RangePrecision (%CV)Source
Inter-assay PrecisionSalmeterolHuman Plasma2.50–500 pg/mLWithin ±8.6% bjmu.edu.cn

Application in Other Advanced Analytical Techniques

Isotope-Dilution Mass Spectrometry for Absolute Quantification

Isotope-Dilution Mass Spectrometry (IDMS) is recognized as a reference method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govnih.gov This technique combines the use of an isotopically labeled internal standard with mass spectrometry for absolute quantification. This compound is an ideal internal standard for the application of IDMS in determining the exact concentration of salmeterol.

The principle of IDMS involves adding a precisely known amount of this compound to a sample containing an unknown quantity of native salmeterol. sfu.ca After allowing the sample to equilibrate, ensuring the standard is thoroughly mixed with the analyte, the sample is processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal intensity of the native analyte to the isotopically labeled standard.

Because the amount of the added standard is known, this measured ratio allows for the direct calculation of the absolute amount of salmeterol in the original sample. A key advantage of IDMS is its ability to correct for nearly all potential sources of analytical error, including sample matrix effects, incomplete extraction recovery, and instrument variability, as both the analyte and the standard are affected almost identically during the analytical process. researchgate.netnih.gov This makes IDMS the definitive method for obtaining highly accurate and metrologically traceable concentration values.

Role in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique renowned for its high sensitivity, selectivity, and speed, making it exceptionally well-suited for quantifying trace-level compounds like salmeterol in complex biological matrices. bjmu.edu.cnmdpi.com In these advanced methods, this compound serves as the indispensable internal standard that ensures the accuracy and reliability of the results.

UPLC utilizes columns with smaller particles (typically <2 µm) to achieve faster separations and higher chromatographic resolution compared to conventional HPLC. ijpsm.com This allows for shorter run times and better separation of the analyte from potentially interfering matrix components. Following separation, the eluent is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the analyte is selected and fragmented to produce a characteristic product ion. This mass transition is highly specific to the analyte's structure.

Simultaneously, a unique precursor-to-product ion transition is monitored for this compound. The use of a stable isotope-labeled internal standard is critical because circulating concentrations of salmeterol are often extremely low (in the single-digit pg/mL range). sciex.com By calculating the ratio of the peak area of the salmeterol MRM transition to that of the this compound MRM transition, the method can achieve precise and accurate quantification even at the lower limit of quantification (LLOQ). bjmu.edu.cn

Table 3: UPLC-MS/MS Parameters for Salmeterol Analysis Using a Deuterated Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Source
Salmeterol416.4232.1 bjmu.edu.cn
Salmeterol-d3*419.3235.2 bjmu.edu.cn

*Salmeterol-d3 is used as a representative example of a deuterated internal standard for salmeterol; this compound would have a distinct but analogous mass transition.

Role of Salmeterol D4 in Pharmacokinetic and Metabolism Research Non Human Models

Non-Clinical Pharmacokinetic Investigations

Application in In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro studies using cellular systems or subcellular fractions are fundamental for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties before in vivo testing. Salmeterol-d4 is instrumental in ensuring the reliability of data generated from these studies.

Salmeterol (B1361061) undergoes significant hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes nih.govnih.govnih.govpsu.edu. In vitro models such as liver microsomes and hepatocytes are widely utilized to characterize these metabolic pathways and identify the responsible enzymes evotec.comdls.comparazapharma.com. Liver microsomes, which are rich in drug-metabolizing enzymes including CYPs, are particularly valuable for studying Phase I metabolism evotec.comdls.com. In these experimental setups, this compound serves as an internal standard to accurately quantify salmeterol and its metabolites, thereby enabling precise determination of metabolic stability and profiling. The use of this compound ensures that variations in sample preparation, matrix effects, and instrument response are accounted for, leading to more robust and reproducible results.

The major metabolic pathway for salmeterol involves aliphatic oxidation, yielding alpha-hydroxysalmeterol (B133110) as the principal metabolite nih.govnih.govpsu.edu. Elucidating metabolic pathways and identifying metabolites is crucial for a comprehensive understanding of a drug's fate. Isotopic tracing, a technique that utilizes labeled compounds, is indispensable for this purpose. Deuterated analogs, such as this compound, are employed as internal standards in conjunction with advanced analytical techniques like LC-MS/MS to accurately detect, identify, and quantify metabolites biorxiv.orgfrontiersin.org. By providing a stable, chemically similar reference, this compound allows researchers to confidently map the metabolic transformations of salmeterol.

The metabolism of salmeterol to alpha-hydroxysalmeterol is predominantly catalyzed by the CYP3A4 enzyme isoform nih.govnih.govpsu.edu. Enzyme kinetic studies, performed using liver microsomes or recombinant enzymes, are essential for determining parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the enzyme's catalytic efficiency and substrate affinity taylorfrancis.comfrontiersin.orgcas.cz. Accurate quantification of substrate and metabolite concentrations is paramount for these studies. This compound, used as an internal standard, significantly enhances the precision and accuracy of these measurements, thereby contributing to a more thorough understanding of CYP3A4's role in salmeterol metabolism. For instance, research correlating salmeterol metabolite formation rates with CYP3A4 activity markers relies on precise quantification, which is facilitated by the use of deuterated standards nih.gov.

Table 1: Correlation of Salmeterol Metabolism with CYP3A4 Activity Markers

Parameter StudiedFindingReference
Correlation between alpha-hydroxysalmeterol formation rate and CYP3A4 activity markerApproximately 10-fold variation in alpha-hydroxysalmeterol formation rates across 10 human liver microsomal samples. Highly correlated (r² = 0.94; p < 0.001) with midazolam 1'-hydroxylation. nih.gov

Note: While this table presents findings on salmeterol metabolism, this compound would be utilized as an internal standard in the quantitative assays underpinning such correlations.

Use in In Vivo Pharmacokinetic Research Models (e.g., Rodent, Non-Human Primate Studies)

In vivo pharmacokinetic studies in animal models are critical for evaluating how a drug behaves in a living organism, providing insights that can be extrapolated to human physiology.

In non-clinical pharmacokinetic studies, particularly in rodent and non-human primate models, the precise quantification of salmeterol and its metabolites in biological fluids such as plasma and urine, as well as in various tissues, is essential for characterizing its ADME profile nih.govcreative-biolabs.com. Deuterated internal standards like this compound are indispensable for developing and validating sensitive and selective bioanalytical methods, typically employing LC-MS/MS researchgate.netkcasbio.comnih.govveedalifesciences.com. These validated methods enable the accurate determination of key pharmacokinetic parameters, including the area under the concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life. Studies analyzing salmeterol in rat and dog plasma from pharmacokinetic studies have benefited from methods employing deuterated salmeterol as an internal standard researchgate.net.

Table 2: Analytical Method Performance for Salmeterol Quantification in Biological Matrices

MatrixAnalyteInternal StandardLower Limit of Detection (LOD)Lower Limit of Quantitation (LOQ)Reference
UrineSalmeterolDeuterated Salmeterol0.025 ng/mL~0.125 ng/mL researchgate.net
PlasmaSalmeterolDeuterated SalmeterolNot specifiedNot specified researchgate.net

Note: The data presented in this table reflects the performance of bioanalytical methods where a deuterated salmeterol internal standard was employed, demonstrating the sensitivity and quantitation capabilities required for pharmacokinetic studies in animal models.

Evaluation of Drug Exposure and Disposition in Non-Human Systems

The assessment of drug exposure and disposition in non-human models is fundamental to understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) before and during clinical development. This compound is instrumental in these studies, often serving as an internal standard in mass spectrometry-based assays to accurately quantify salmeterol concentrations in biological matrices from animal studies musechem.comresearchgate.netmetsol.comiris-biotech.de.

Studies in laboratory animals have provided substantial data on salmeterol's disposition. Following intravenous administration in rats, salmeterol exhibited a plasma half-life of approximately 5 hours, with a volume of distribution significantly larger than total body water, indicating substantial tissue uptake nih.gov. In contrast, dogs showed a shorter plasma half-life of 2 hours, but a similarly large volume of distribution nih.gov. Plasma clearance was high in rats (95 mL/min/kg) and dogs (30 mL/min/kg), suggesting rapid elimination from systemic circulation nih.gov. Oral bioavailability also varied between species, being less than 15% in rats but approximately 60% in dogs hres.ca. These species differences highlight the importance of non-human models in predicting human pharmacokinetics.

Tissue distribution studies in rats revealed that radioactive drug-related material was widely distributed, with the highest concentrations found in the kidney, liver, gastrointestinal tract, pituitary, lung, heart, and bone marrow nih.gov. While trace amounts of salmeterol have been shown to cross the blood-brain barrier in rats, the compound does not appear to accumulate in tissues drugbank.comnih.gov.

Specific research has also focused on the pulmonary disposition of salmeterol. Using a novel lung preparation technique and a semi-mechanistic pharmacokinetic model in rats, researchers investigated regional lung distribution after intravenous administration nih.gov. This approach allowed for the measurement of drug concentrations in the trachea, bronchi, and alveolar parenchyma. The findings indicated significant differences in tissue affinity (Kp) for salmeterol across these regions, with a six-fold higher affinity observed for the alveolar parenchyma compared to the trachea (Kp values of 39.3 vs. 6.52, respectively) nih.gov. Blood flow estimates for the trachea (0.054 L/h/kg) and bronchi (0.777 L/h/kg) were also derived, contributing to a more mechanistic understanding of pulmonary pharmacokinetics nih.gov.

Table 1: Salmeterol Pharmacokinetic Parameters in Non-Human Models

ParameterRatDogUnitCitation
Plasma t½52hours nih.gov
Volume of Distribution406L/kg nih.gov
Plasma Clearance9530mL/min/kg nih.gov
Oral Bioavailability< 15%~ 60%% hres.ca
Excretion in Feces55-75% (of dose)55-75% (of dose)% nih.gov
Biliary Excretion (Oral)53% (0-27 hr)40% (0-8 hr)% nih.gov
Alveolar Parenchyma Kp39.3N/AN/A nih.gov
Tracheal Kp6.52N/AN/A nih.gov
Tracheal Blood Flow0.054N/AL/h/kg nih.gov
Bronchial Blood Flow0.777N/AL/h/kg nih.gov

Note: N/A indicates data not reported or not applicable for the specific species in the cited study.

Mechanistic Studies Employing Isotopic Tracing

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H or D), is a cornerstone for mechanistic studies in drug development. Deuterium-labeled compounds are chemically identical to their unlabeled counterparts but possess a distinct mass, enabling precise tracking and quantification using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) musechem.comresearchgate.netmetsol.comiris-biotech.de.

Tracing of this compound in Biological Systems to Elucidate Distribution and Elimination Pathways

This compound, as a deuterated analogue, is ideally suited for tracing its distribution and elimination pathways within biological systems. Stable isotope-labeled compounds are frequently employed as internal standards in quantitative bioanalysis, ensuring accuracy and precision in measuring drug and metabolite concentrations in complex biological matrices researchgate.netmetsol.comiris-biotech.de. This is crucial for detailed pharmacokinetic profiling, allowing researchers to map the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

The principle involves administering this compound (or using it as a standard in assays measuring the parent drug) to non-human models. By tracking the labeled compound or its metabolites, researchers can gain a clearer understanding of how salmeterol moves through different tissues, its metabolic fate, and the routes by which it is eliminated from the body. While specific studies detailing the tracing of this compound for distribution and elimination pathways were not explicitly found in the provided search results, the general application of stable isotope labeling, including deuterium, for ADME studies is well-established and directly applicable to the use of this compound musechem.comresearchgate.netmetsol.comiris-biotech.desymeres.com. Studies using radiolabeled salmeterol ([¹⁴C]salmeterol xinafoate) have previously elucidated its disposition, including excretion in feces and bile, and distribution into various tissues in animals nih.gov. This compound would serve a similar purpose, enabling more precise quantification via mass spectrometry.

Investigation of Drug-Receptor Interactions and Binding Kinetics using Labeled Ligands (Conceptual extension for mechanistic studies)

Deuterium labeling can extend beyond pharmacokinetic profiling to provide insights into drug-receptor interactions and binding kinetics. This is primarily due to the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond occurs at a slower rate than the cleavage of a carbon-hydrogen (C-H) bond symeres.comresearchgate.netdovepress.com. This difference in bond strength and vibrational frequency can influence metabolic stability, as well as subtly alter molecular interactions, including those with biological targets like receptors researchgate.netnih.govirb.hr.

While direct studies using this compound for receptor binding kinetics were not identified, the principles of KIE and isotopic labeling are recognized for their utility in mechanistic studies, including the measurement of ligand-protein interactions using techniques like Nuclear Magnetic Resonance (NMR) symeres.com. The long duration of action of salmeterol itself is hypothesized to involve mechanisms such as receptor rebinding or partitioning into cellular lipid bilayers, which could potentially be further investigated using labeled analogues like this compound to probe these interactions with greater precision nih.gov. The ability of deuterium labeling to influence metabolic stability also means that the concentration of the active, unbound drug at the receptor site might be more consistently maintained, indirectly impacting the observed binding kinetics and duration of effect dovepress.comjuniperpublishers.com.

Compound List:

this compound

Salmeterol

Salmeterol xinafoate

Fluticasone propionate (B1217596)

Linezolid

Indomethacin

Salbutamol

Formoterol

Indacaterol

Clenbuterol

Deutetrabenazine

Tetrabenazine

Morphine

Alanine

Enzalutamide

Istradefylline

Caffeine

Histamine

2-methylhistamine (B1210631)

4-methylhistamine (B1206604)

Tiotidine

Halothane

Fludalanine

Nifedipine

Buprenorphine-D4

Norbuprenorphine-D3

Bup-3-G

Advanced Research Perspectives and Future Directions for Salmeterol D4

Integration of Stable Isotope Labeling with Emerging Bioanalytical Platforms

The use of stable isotope-labeled compounds, such as Salmeterol-d4, is integral to the precision and accuracy of modern bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.comsciex.com Due to the targeted delivery of inhaled drugs like Salmeterol (B1361061), systemic concentrations in biological matrices such as plasma are exceedingly low, often in the picogram per milliliter (pg/mL) range. nih.govtandfonline.com This necessitates the development of highly sensitive and robust analytical methods for pharmacokinetic studies. healthinformaticsjournal.comhealthinformaticsjournal.com

This compound is an ideal internal standard because it is chemically identical to the analyte (Salmeterol) but has a different mass. This allows it to co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer, while being distinguishable by its mass-to-charge ratio. mdpi.com This co-elution behavior corrects for variability during sample preparation, such as extraction, and analysis. The development of bioanalytical assays for respiratory drugs often requires using a significant sample volume (e.g., 500 μl of plasma) combined with sample concentration techniques like solid-phase extraction (SPE) to achieve the necessary low limits of quantitation (LLOQ). tandfonline.com For instance, validated LC-MS/MS methods have achieved LLOQs for Salmeterol as low as 1 pg/ml. tandfonline.com

Emerging bioanalytical platforms, such as high-resolution mass spectrometry (HRMS) and advanced triple quadrupole systems, offer even greater sensitivity and specificity. sciex.com The integration of this compound with these platforms is crucial for pushing the boundaries of detection, enabling more detailed pharmacokinetic profiling from smaller sample volumes and for complex biological matrices.

Table 1: Bioanalytical Methodologies for Salmeterol Quantification

Analytical Technique Sample Preparation LLOQ Achieved Internal Standard Example
LC-MS/MS Solid-Phase Extraction (SPE) 1.00 pg/mL Salmeterol-d3
LC-MS/MS SPE 2.5 pg/mL -
UHPLC-QTOF-MS SPE Not specified -
LC-MS/MS Protein Precipitation & SPE 0.050 pg/mL Not specified

This table summarizes various validated methods, highlighting the low detection limits required for Salmeterol analysis where deuterated standards are employed. mdpi.comsciex.comtandfonline.comrawdatalibrary.net

Potential for this compound in Advanced Mechanistic Pharmacology Research

Beyond its role as an internal standard, this compound holds potential for advanced research into the drug's mechanism of action and metabolism. Salmeterol exhibits a unique pharmacological profile, binding to a specific "exo-site" domain on the beta2-adrenoceptor, which allows for continuous stimulation of the receptor's active site and results in its long duration of action. nih.govdrugbank.com

The substitution of hydrogen with deuterium (B1214612) creates a stronger chemical bond (C-D vs. C-H), which can slow down metabolic reactions that involve the cleavage of this bond. nih.gov This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can be exploited to study the metabolic fate of a drug. nih.govresearchgate.net By strategically placing deuterium atoms on Salmeterol at sites vulnerable to metabolism (so-called "soft spots"), researchers can investigate its metabolic pathways. musechem.com If deuteration at a specific position slows down the formation of a known metabolite, it confirms the importance of that site for the drug's metabolism. This approach can help in understanding drug-drug interactions and inter-individual variability in drug response. musechem.com

While not yet widely reported for Salmeterol specifically, this technique could be used to:

Probe Metabolic Pathways: Determine the primary sites of oxidative metabolism by cytochrome P450 enzymes.

Investigate Drug-Target Residence Time: Explore if metabolic processes near the receptor binding site influence the duration of drug-target engagement.

Clarify Pharmacokinetics: Slowing metabolism through deuteration can alter a drug's pharmacokinetic properties, such as its half-life and systemic exposure, providing insights into how metabolism governs its disposition in the body. musechem.com

Challenges and Innovations in Deuterated Compound Synthesis for Pharmaceutical Research

The synthesis of deuterated compounds like this compound for pharmaceutical research presents unique challenges that demand innovative chemical strategies. nih.govnih.gov A primary challenge is achieving high levels of deuterium incorporation at specific, targeted molecular sites with minimal isotopic impurities. nih.govresearchgate.net The presence of under- or over-deuterated species, or deuterium in the wrong position (mis-deuteration), can compromise the accuracy of bioanalytical studies or alter the compound's pharmacological profile in unintended ways. nih.gov

Key Synthetic Challenges:

Site-Selectivity: Introducing deuterium atoms at precise locations within a complex molecule like Salmeterol requires highly specific chemical reactions.

Isotopic Purity: Synthesizing a compound that is ≥95% isotopically pure at each labeled position is often difficult due to the reversible nature of some deuteration reactions. researchgate.net

Scalability: Methods must be scalable to produce sufficient quantities of the deuterated standard for widespread use in research and clinical trials.

Isotopic Scrambling: Preventing the deuterium atoms from moving to other positions within the molecule during synthesis or storage is critical.

Innovations in Deuteration Chemistry: To overcome these hurdles, synthetic chemists are developing novel methodologies. These include the use of homogeneous transition-metal and photoredox-catalyzed hydrogen isotope exchange, which allow for the preparation of deuterated compounds with deuterium atoms incorporated at specific positions under milder conditions. researchgate.netresearchgate.net Another strategy involves the creation of well-defined deuterated building blocks that can be incorporated into a larger molecule, which helps to control the purity and isotopic distribution of the final drug candidate. nih.gov The development of advanced analytical techniques, such as molecular rotational resonance (MRR) spectroscopy, is also aiding chemists by allowing for precise analysis of the isotopic distribution in synthesized compounds. nih.gov

Future Directions in Bioanalytical Method Development for Salmeterol and its Analogs

The future of bioanalytical method development for Salmeterol and similar inhaled drugs will be driven by the need for even greater sensitivity, efficiency, and broader applications. Given the trend towards combination therapies for asthma and COPD, methods that can simultaneously quantify Salmeterol and other drugs, such as fluticasone, are essential. healthinformaticsjournal.comhealthinformaticsjournal.comnih.gov

Table 2: Future Trends in Bioanalytical Methods for Inhaled Drugs

Area of Development Objective Enabling Technology Role of this compound
Enhanced Sensitivity Achieve sub-picogram/mL LLOQs from smaller sample volumes (e.g., microsampling). Next-generation mass spectrometers (e.g., SCIEX 7500 System), improved sample preparation. sciex.com Essential for ensuring accuracy and precision at ultra-low concentrations.
Multiplexing Simultaneous quantification of multiple analytes (parent drug, metabolites, combination drugs). nih.gov LC-MS/MS, HRMS. A corresponding labeled internal standard is needed for each analyte to ensure accurate quantification.
Matrix Diversification Analysis in alternative matrices like exhaled breath condensate, saliva, or dried blood spots. Highly sensitive MS platforms, novel sample collection devices. Crucial for normalizing matrix effects which can be more pronounced and variable in alternative matrices.
High-Throughput Analysis Faster sample analysis to support large-scale clinical trials. Ultra-High-Performance Liquid Chromatography (UHPLC), automated sample preparation. Ensures robustness and reproducibility in automated, rapid analytical workflows.

Future methods will likely focus on reducing sample volumes, which is particularly important for pediatric studies, and analyzing alternative biological matrices that can be collected non-invasively. The development of generic inhaled products also drives the need for highly accurate and reliable bioequivalence studies, where deuterated standards like this compound are indispensable. tandfonline.com Continued collaboration between analytical scientists, pharmacologists, and regulatory agencies will be key to advancing these bioanalytical strategies. nih.gov

Q & A

Q. What is the primary application of Salmeterol-d4 in pharmacokinetic studies, and how is it methodologically integrated into LC-MS/MS protocols?

this compound, a deuterium-labeled analog of salmeterol, is primarily used as an internal standard in quantitative LC-MS/MS assays to correct for matrix effects and ionization variability. For example, in human plasma analysis, it enables precise calibration by matching the physicochemical properties of the target analyte (salmeterol) while avoiding isotopic interference. Methodologically, researchers should prepare this compound spiked into calibration standards and quality control samples at concentrations spanning the expected dynamic range (e.g., 1–500 pg/mL) to validate linearity and accuracy .

Q. How can researchers validate the selectivity of this compound in complex biological matrices?

Selectivity validation involves testing this compound against endogenous compounds in blank matrices (e.g., plasma, urine) from at least six different sources. Chromatographic separation should demonstrate baseline resolution between this compound and potential interferents. Cross-talk between salmeterol and its deuterated form must be <20% of the lower limit of quantification (LLOQ) to confirm specificity .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., sigmoidal Emax) are suitable for assessing β2-adrenoceptor activation. Researchers should report EC50 values with 95% confidence intervals and use ANOVA to compare efficacy across experimental groups. For reproducibility, predefine acceptance criteria for effect size (e.g., ≥30% FEV1 improvement in bronchoconstriction models) .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings between clinical trials evaluating salmeterol’s safety profile, particularly in subgroup populations?

Contradictions, such as increased asthma-related mortality in African American subgroups (e.g., the Salmeterol Multicenter Asthma Research Trial vs. improved COPD outcomes in broader populations ), require stratified meta-analyses. Investigators must adjust for confounding variables (e.g., genetic polymorphisms in ADRB2, adherence rates) and employ Cox proportional hazards models to quantify risk-benefit ratios. Sensitivity analyses should test robustness across ethnicities and comorbidities .

Q. What experimental design considerations are critical when assessing this compound’s stability under varying storage conditions?

Stability studies should simulate real-world scenarios:

  • Short-term stability : Assess this compound in plasma at room temperature for 24–72 hours.
  • Freeze-thaw stability : Conduct ≥3 cycles at -80°C and -20°C.
  • Long-term stability : Store samples for 6–12 months and compare degradation rates using ANOVA. Report percent deviation from baseline concentrations, with ≤15% change deemed acceptable .

Q. How can researchers address signal suppression/enhancement (SSE) when quantifying this compound in low-abundance samples?

SSE is mitigated by:

  • Matrix matching : Use deuterated internal standards (e.g., this compound) from the same biological source as test samples.
  • Post-column infusion : Identify regions of ion suppression in LC-MS/MS chromatograms.
  • Standard addition : Spike known this compound concentrations into aliquots of the sample matrix to construct a corrected calibration curve .

Q. What methodologies are recommended for cross-species extrapolation of this compound pharmacokinetics?

Allometric scaling using species-specific physiological parameters (e.g., hepatic blood flow, plasma protein binding) can predict human pharmacokinetics from rodent data. Validate predictions with in vitro assays (e.g., microsomal stability, Caco-2 permeability). For receptor-binding studies, compare β2-adrenoceptor affinity across species using radioligand displacement assays .

Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for this compound?

Discrepancies often arise from differences in metabolic activation or tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro parameters (e.g., CYP3A4 metabolism) with in vivo absorption rates. Validate models with microdosing studies in healthy volunteers .

Methodological and Reporting Standards

Q. What are the minimum reporting requirements for studies using this compound in peer-reviewed journals?

Follow CONSORT guidelines for clinical trials and STARD for analytical validations. Disclose:

  • Batch-specific purity of this compound (e.g., ≥98% by HPLC).
  • Chromatographic conditions (column, mobile phase, ion transitions).
  • Ethical approval and trial registration numbers for human studies .

Q. How can researchers ensure reproducibility when replicating this compound-based assays?

Provide raw data (e.g., mass spectra, calibration curves) in supplementary materials. Specify equipment models, software versions, and reagent vendors. For cell-based assays, detail passage numbers and culture conditions. Use controlled vocabularies (e.g., ChEBI identifiers) to describe chemical entities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.